2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one is an organic compound with the molecular formula C7H4F3NO. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring via an ethanone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one typically involves the reaction of 4-pyridylmagnesium bromide with trifluoroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trifluoroacetyl chloride. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of 2,2,2-trifluoro-1-(pyridin-4-yl)ethanol.
Substitution: Formation of various substituted ethanone derivatives
Scientific Research Applications
2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property facilitates its binding to target sites, where it can modulate biochemical pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
1-Trifluoroacetyl piperidine: Similar in structure but contains a piperidine ring instead of a pyridine ring.
2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone: Contains a piperidine ring and is used in similar applications .
Uniqueness
2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity compared to its piperidine analogs. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2,2,2-trifluoro-1-pyridin-4-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-7(9,10)6(12)5-1-3-11-4-2-5/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBMJOFVCVUVPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622543 |
Source
|
Record name | 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896137-18-1 |
Source
|
Record name | 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trifluoro-1-(pyridin-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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